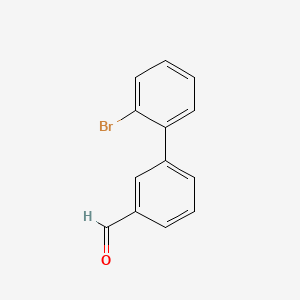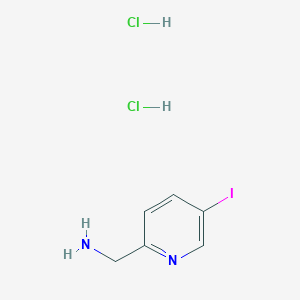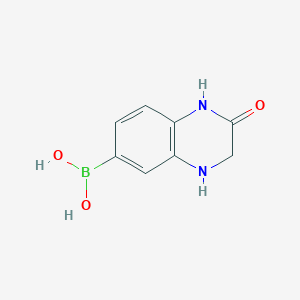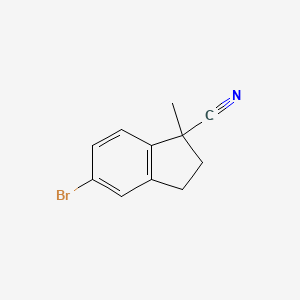![molecular formula C14H25NO3S B13453451 tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system that includes oxygen and sulfur atoms, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate typically involves the reaction of a spirocyclic intermediate with tert-butyl isocyanate. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl carbamate group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spiro ring structure.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified spirocyclic compounds.
Substitution: Substituted carbamates.
Scientific Research Applications
tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The presence of the carbamate group can also facilitate interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate hydrochloride
Uniqueness
tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate is unique due to the presence of both oxygen and sulfur atoms in its spiro ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C14H25NO3S |
|---|---|
Molecular Weight |
287.42 g/mol |
IUPAC Name |
tert-butyl N-(9-oxa-1-thiaspiro[5.5]undecan-4-yl)carbamate |
InChI |
InChI=1S/C14H25NO3S/c1-13(2,3)18-12(16)15-11-4-9-19-14(10-11)5-7-17-8-6-14/h11H,4-10H2,1-3H3,(H,15,16) |
InChI Key |
HLWHJTNNHNDAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCSC2(C1)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)



![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)


![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)

